UDP-L-arabinose

Vue d'ensemble

Description

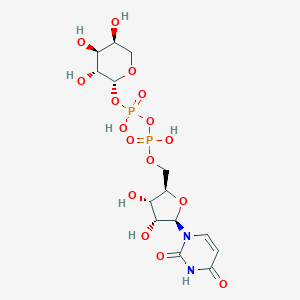

UDP-L-arabinose is a nucleotide sugar involved in the biosynthesis of various polysaccharides and glycoproteins in plants. It is a derivative of uridine diphosphate (UDP) and L-arabinopyranose, a sugar molecule. This compound plays a crucial role in the formation of plant cell walls and is essential for plant development and growth .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of UDP-L-arabinose typically involves the use of UDP-sugar pyrophosphorylase enzymes. One method involves the conversion of sugar-1-phosphates of L-arabinose using recombinant UDP-sugar pyrophosphorylases from Arabidopsis thaliana or Bifidobacterium infantis. This process is a three-step procedure that includes the chemical synthesis of arabinose-1-phosphate, followed by enzymatic catalysis to produce this compound .

Industrial Production Methods

Industrial production of this compound is less common due to the complexity of the enzymatic processes involved. advancements in glycoengineering and biotechnological methods have made it possible to produce this compound on a larger scale. The use of recombinant enzymes and optimized reaction conditions are key factors in improving the yield and efficiency of industrial production .

Analyse Des Réactions Chimiques

Enzymatic Reactions

The conversion of UDP-xylose to UDP-L-arabinose is facilitated by specific enzymes:

-

UDP-Xylose 4-Epimerases (UXEs) : These enzymes are responsible for the epimerization at the C4 position of UDP-xylose, resulting in the formation of this compound. In Arabidopsis, both Golgi-localized and cytosolic forms of these enzymes exist, indicating a dual pathway for synthesis .

Interconversion Reactions

This compound can exist in two anomeric forms: arabinopyranose and arabinofuranose. The interconversion between these forms is catalyzed by nucleotide sugar mutases:

-

UDP-L-arabinopyranose ↔ UDP-L-arabinofuranose : This reaction has been studied in various plant species, including rice, where specific recombinant mutases have demonstrated activity in converting one form to another .

Yield and Purification

The efficiency of producing this compound has been quantified in various studies:

-

In one method, using arabinose-1-phosphate as a substrate, yields of up to 76 mg of this compound were achieved from 100 mg of starting material, demonstrating a yield of approximately 39% .

Role in Plant Physiology

This compound is essential for the biosynthesis of structural components in plant cell walls:

-

It is involved in the glycosylation of extensins and other glycoproteins that contribute to cell wall structure and integrity .

Data Tables

Applications De Recherche Scientifique

Biochemical Pathways Involving UDP-L-Arabinose

This compound is synthesized from UDP-xylose through the action of UDP-xylose 4-epimerases (UXEs). In plants, this process primarily occurs in the Golgi apparatus and cytosol. The enzyme AtMUR4 in Arabidopsis is a key player in this synthesis pathway . Additionally, bifunctional UDP-glucose 4-epimerases (UGEs) also contribute to the production of UDP-L-Ara, which is critical for cell wall integrity and function .

Table 1: Key Enzymes in this compound Synthesis

| Enzyme | Function | Location |

|---|---|---|

| AtMUR4 | Converts UDP-xylose to this compound | Golgi apparatus |

| AtUGE1, AtUGE3 | Bifunctional enzymes with UXE activity | Cytosol |

Physiological Importance

This compound is vital for the structural integrity of plant cell walls, where it contributes to the formation of arabinogalactan proteins and pectin. These components are essential for cell growth, division, and overall plant development. Studies have shown that mutations affecting this compound synthesis lead to significant alterations in plant morphology and reduced growth rates .

Applications in Biotechnology

The unique properties of this compound make it a valuable compound in various biotechnological applications:

- Plant Genetic Engineering : Manipulating the pathways that produce this compound can enhance traits such as biomass yield and disease resistance by altering cell wall composition.

- Biomass Conversion : The presence of arabinose in lignocellulosic biomass affects its digestibility. Understanding and optimizing the pathways involving this compound can improve biofuel production efficiency .

- Pharmaceuticals : this compound derivatives are being explored for their potential as drug delivery systems due to their ability to modify glycoproteins and enhance therapeutic efficacy.

Case Study 1: Role in Plant Development

A study on Arabidopsis demonstrated that mutations in the AtMUR4 gene resulted in a significant reduction of L-arabinose content in cell walls, leading to dwarf phenotypes. This highlights the critical role of this compound in maintaining normal plant growth and development .

Case Study 2: Enhancing Biomass Digestibility

Research has shown that manipulating the biosynthetic pathways of polysaccharides containing arabinose can lead to improved digestibility of plant biomass. This has implications for biofuel production, where increased sugar availability can enhance fermentation efficiency .

Mécanisme D'action

The mechanism of action of UDP-L-arabinose involves its role as a sugar donor in glycosylation reactions. It is converted to UDP-beta-L-arabinofuranose by UDP-arabinopyranose mutases, which then participate in the biosynthesis of arabinofuranosyl residues in polysaccharides and glycoproteins. These processes are crucial for the formation and maintenance of plant cell walls .

Comparaison Avec Des Composés Similaires

UDP-L-arabinose is similar to other nucleotide sugars such as UDP-glucose, UDP-galactose, and UDP-xylose. its unique role in the biosynthesis of arabinofuranosyl residues sets it apart. Unlike other nucleotide sugars, this compound is specifically involved in the formation of arabinose-containing polysaccharides and glycoproteins, which are essential for plant cell wall integrity and function .

List of Similar Compounds

- UDP-glucose

- UDP-galactose

- UDP-xylose

- UDP-arabinofuranose

These compounds share similar structures and functions but differ in the specific sugars they donate and the types of polysaccharides and glycoproteins they help synthesize .

Activité Biologique

UDP-L-arabinose (UDP-L-Ara) is a nucleotide sugar that plays a crucial role in various biological processes, particularly in plants and some bacteria. This article explores its synthesis, metabolic pathways, and biological significance, supported by recent research findings and case studies.

Overview of this compound

This compound is synthesized from UDP-xylose (UDP-Xyl) through the action of UDP-xylose 4-epimerases (UXEs). This compound is integral to the formation of polysaccharides in plant cell walls, particularly pectins and hemicelluloses. Its presence is vital for maintaining cell wall integrity and functionality.

Plant Synthesis

In plants, the synthesis of this compound occurs primarily in the Golgi apparatus and cytosol. The key enzymes involved include:

- UDP-Xylose Synthases (UXSs) : These enzymes convert UDP-glucuronic acid to UDP-Xyl.

- UDP-Xylose 4-Epimerases (UXEs) : These catalyze the conversion of UDP-Xyl to UDP-L-Ara.

Research indicates that in Arabidopsis thaliana, the main enzyme responsible for this conversion is AtMUR4, which localizes to the Golgi apparatus. Additionally, bifunctional UDP-glucose 4-epimerases (UGEs) such as AtUGE1 and AtUGE3 also contribute to this process in the cytosol .

| Enzyme Type | Function | Localization |

|---|---|---|

| UXS | Converts UDP-glucuronic acid to UDP-Xyl | Golgi apparatus |

| UXE | Converts UDP-Xyl to UDP-L-Ara | Golgi apparatus & Cytosol |

| UGE | Bifunctional enzyme with both UGE and UXE activity | Cytosol |

Bacterial Synthesis

Certain bacteria, including Sinorhizobium meliloti, also synthesize this compound. The metabolic pathway involves similar enzymatic activities as observed in plants, with specific genes encoding for UXS and UXE activities identified .

Biological Significance

Cell Wall Composition : this compound is a critical component of plant cell walls, contributing to structural integrity and flexibility. Its incorporation into polysaccharides affects plant growth and development.

Role in Pathogen Interaction : In bacteria like Salmonella enterica, L-arabinose metabolism has been shown to influence biofilm formation. Mutants lacking the ability to transport L-arabinose exhibited increased biofilm formation, suggesting a regulatory role of this sugar in microbial community dynamics .

Case Studies

- Arabidopsis thaliana Mutants : Studies involving Arabidopsis mutants deficient in AtUGE1 and AtUGE3 revealed reduced levels of L-arabinose in cell walls, leading to dwarf phenotypes. This indicates that these enzymes are essential for proper cell wall composition and plant morphology .

- Salmonella Biofilm Formation : Research demonstrated that L-arabinose negatively impacts biofilm formation in Salmonella Typhimurium. The presence of L-arabinose led to downregulation of key genes involved in biofilm development, highlighting its potential as a regulatory molecule in bacterial communities .

Propriétés

IUPAC Name |

[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl] hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O16P2/c17-5-3-28-13(11(22)8(5)19)31-34(26,27)32-33(24,25)29-4-6-9(20)10(21)12(30-6)16-2-1-7(18)15-14(16)23/h1-2,5-6,8-13,17,19-22H,3-4H2,(H,24,25)(H,26,27)(H,15,18,23)/t5-,6+,8-,9+,10+,11+,12+,13+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQQDLYVHOTZLOR-IAZOVDBXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@@H]([C@H]([C@H](O1)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O16P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70349271 | |

| Record name | UDP-L-arabinose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70349271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

536.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | UDP-L-arabinose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012303 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

15839-78-8 | |

| Record name | UDP-arabinose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15839-78-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | UDP-L-arabinose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70349271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | UDP-L-arabinose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012303 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.